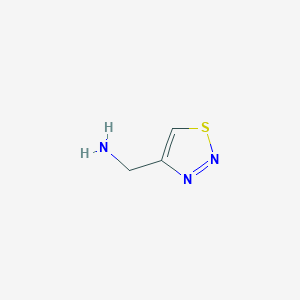

1,2,3-Thiadiazol-4-ylmethanamine

Descripción general

Descripción

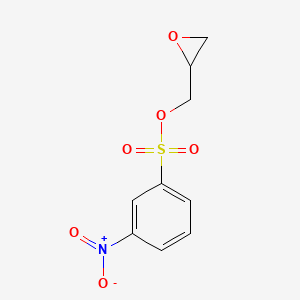

1,2,3-Thiadiazol-4-ylmethanamine is a chemical compound with the empirical formula C3H5N3S . It is a solid substance and its molecular weight is 115.16 . The IUPAC name for this compound is 1,2,3-thiadiazol-4-ylmethylamine .

Synthesis Analysis

The synthesis of this compound and its derivatives has been discussed in several papers . Various synthetic transformations and approaches are highlighted to furnish this compound scaffolds .Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string NCc1csnn1 . The InChI key for this compound is CJIAPFQLVZPUQJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 115.16 . The compound’s InChI key is CJIAPFQLVZPUQJ-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

Fungicidal Activity

Thiadiazole derivatives, including those related to 1,2,3-Thiadiazol-4-ylmethanamine, have been explored for their fungicidal properties. A study by Fan et al. (2010) synthesized a series of thiadiazole-containing triazolothiadiazoles, demonstrating significant fungicidal activity against various fungi. This research indicates the potential of thiadiazole compounds as lead compounds for developing new fungicides (Fan et al., 2010).

Physiological Effects on Plants

Research by AL-Quraan et al. (2015) investigated the physiological effects of synthetic 1,2,3-thiadiazole compounds on lentil plants, noting changes in γ-aminobutyric acid levels and reactive oxygen species accumulation. This study provides insight into the impact of thiadiazole derivatives on plant physiology and stress responses (AL-Quraan et al., 2015).

Green Synthesis Approaches

The synthesis and biological potentials of thiadiazole scaffolds, including 1,2,3-thiadiazole derivatives, have been explored using greener approaches. Sahoo et al. (2023) discussed various eco-friendly methods for synthesizing thiadiazole derivatives, highlighting their application in medicinal chemistry and their biological activities (Sahoo et al., 2023).

Antimicrobial and Antiproliferative Properties

A study by Gür et al. (2020) synthesized Schiff bases derived from thiadiazole compounds, examining their antimicrobial and antiproliferative properties. This research underscores the medicinal chemistry applications of thiadiazole derivatives, particularly in developing treatments for infections and cancer (Gür et al., 2020).

Antifungal and Cytotoxicity Evaluation

Jalilian et al. (2000) conducted a study on the synthesis of thiadiazolo-triazoles and evaluated their antifungal activity and cytotoxicity. The findings suggest that these compounds have significant antifungal effects and low toxicity, indicating their potential as antifungal agents (Jalilian et al., 2000).

Safety and Hazards

Direcciones Futuras

The 1,2,3-thiadiazole moiety, which includes 1,2,3-Thiadiazol-4-ylmethanamine, occupies a significant and prominent position among privileged heterocyclic templates in the field of medicine, pharmacology, and pharmaceutics due to its broad spectrum of biological activities . The discussion in the review article will attract the attention of synthetic and medicinal researchers to explore this compound structural motifs for future therapeutic agents .

Mecanismo De Acción

Target of Action

Similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to possess significant pharmacological activity as anticancer, antimicrobial, analgesic and anti-inflammatory agents .

Mode of Action

It’s worth noting that a related compound, a chalcone derivative containing 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole, was found to disrupt membrane integrity against phomopsis sp, a type of fungus . This suggests that 1,2,3-Thiadiazol-4-ylmethanamine might interact with its targets in a similar manner, leading to disruption of cellular processes.

Biochemical Pathways

The disruption of membrane integrity, as observed in related compounds, suggests that it may interfere with cellular homeostasis and energy production pathways .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for related compounds .

Result of Action

Based on the observed antifungal activities of related compounds, it can be inferred that this compound may lead to the disruption of cellular processes, potentially resulting in cell death .

Action Environment

It’s worth noting that the 1,2,3-thiadiazole ring is sensitive to the action of bases . This suggests that the compound’s action and stability could be influenced by the pH of its environment.

Propiedades

IUPAC Name |

thiadiazol-4-ylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3S/c4-1-3-2-7-6-5-3/h2H,1,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJIAPFQLVZPUQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=NS1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401304839 | |

| Record name | 1,2,3-Thiadiazole-4-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401304839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

152513-90-1 | |

| Record name | 1,2,3-Thiadiazole-4-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152513-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3-Thiadiazole-4-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401304839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid](/img/structure/B3419636.png)

![4-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B3419701.png)

![(2-{4-[2-(Diphenylphosphoryl)vinyl]phenyl}vinyl)(diphenyl)phosphine oxide](/img/no-structure.png)